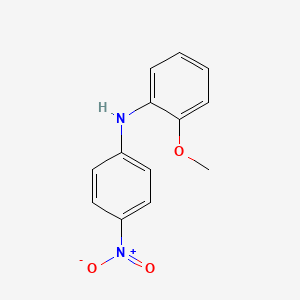![molecular formula C20H20N4O2 B2595602 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-62-9](/img/structure/B2595602.png)
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound belonging to the class of triazine derivatives. Triazines are nitrogen-containing heterocycles that have significant applications in various fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves a series of domino annulation reactions. These reactions are efficient and can be performed in one pot, utilizing easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes . The reaction conditions are generally mild, allowing for high yields and the formation of potentially biologically active derivatives .
Industrial Production Methods
Industrial production methods for triazine derivatives often involve Friedel-Crafts polymerization reactions. For example, a covalent triazine-based framework can be prepared using commercially available materials like 2,4,6-trichloro-1,3,5-triazine and tetraphenylthiophene in the presence of AlCl3 as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine salts, ketones, aldehydes, and alkynes. The reactions are typically carried out under mild conditions, which help in preserving the integrity of the compound and achieving high yields .
Major Products Formed
The major products formed from these reactions are various substituted triazine derivatives, which can have significant biological and chemical activities .
Applications De Recherche Scientifique
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share a similar triazine core structure and exhibit comparable chemical properties.
Triazolo[5,1-c][1,2,4]triazine-Fused Compounds: These compounds are known for their energetic properties and are used in the design of high-energy materials.
Triazine-Based Conjugated Microporous Polymers: These polymers are used for high iodine capture and fluorescence sensing.
Uniqueness
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and triazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
8-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-3-7-16(8-4-14)13-24-19(26)18(25)23-12-11-22(20(23)21-24)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJTVFCMZLRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
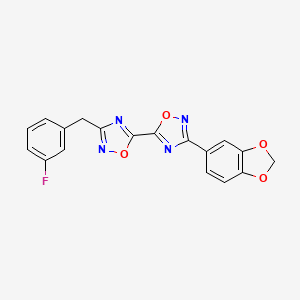
![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)
![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

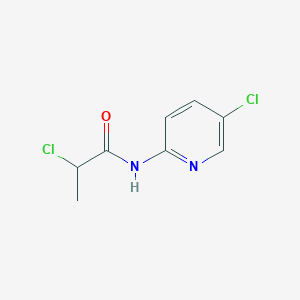
![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)
![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)
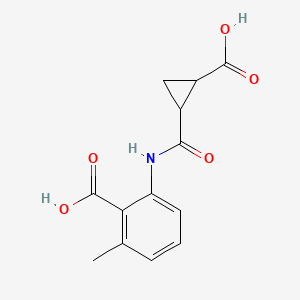
![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2595537.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2595538.png)
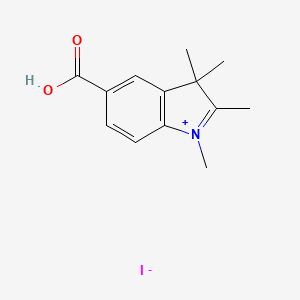
![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)
